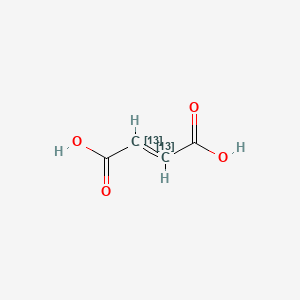

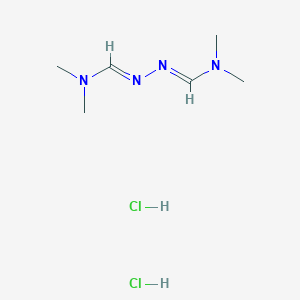

![molecular formula C10H9N3O3 B1141908 Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate CAS No. 869296-21-9](/img/structure/B1141908.png)

Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate involves condensation reactions and modifications to introduce different functional groups. For instance, condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with isothiocyanates yielded derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate. Subsequent alkylation provided derivatives of ethyl 2-alkylthio-4-oxo-3,4-(and 1,4)-dihydropyrido[2,3-d]pyrimidine-5- and -6- carboxylate (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

The molecular structure of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives can be elucidated using techniques like single-crystal X-ray diffraction. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was determined, revealing insights into the compound's stereochemistry and molecular interactions (Yang, 2009).

Chemical Reactions and Properties

The chemical reactivity of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives can be explored through various reactions. Oxidation reactions using potassium peroxydisulfate have been utilized to convert ethyl 3,4-dihydropyrimidin-2(1H)-one-5-carboxylates to their corresponding ethyl pyrimidin-2(1H)-one-5-carboxylates, demonstrating the versatility of these compounds in synthetic chemistry (Memarian & Farhadi, 2009).

Physical Properties Analysis

The physical properties of ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their potential applications. Research into the crystal growth and structural evaluation of these compounds, like ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, provides valuable data on their nonlinear optical properties and potential in materials science (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Applications De Recherche Scientifique

Biological and Pharmacological Activities

Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate, belonging to the pyrimidine class, demonstrates a broad spectrum of biological activities. Pyrimidines are integral to DNA and RNA structures and have been extensively studied for their varied pharmacological properties. These compounds exhibit significant anticancer, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects. Their pharmacological potential is underscored by their presence in numerous natural and synthetic pyrimidine derivatives known for their therapeutic applications. For instance, pyrimidine derivatives have shown potent anti-inflammatory effects by inhibiting various inflammatory mediators, pointing towards their potential for drug development (Gondkar, Deshmukh, & Chaudhari, 2013; Rashid et al., 2021).

Optoelectronic Applications

In the realm of material science, pyrimidine derivatives have found applications in optoelectronics. The incorporation of pyrimidine structures into π-extended conjugated systems is crucial for creating innovative optoelectronic materials. These materials are employed in various technological applications, including electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The structural versatility of pyrimidine allows it to be part of luminescent small molecules and chelate compounds, enhancing the capabilities of optoelectronic devices. This underscores the multifaceted nature of pyrimidine derivatives, extending their utility beyond biological realms into technological advancements (Lipunova et al., 2018).

Catalysis and Synthesis

Pyrimidine derivatives are pivotal in catalysis and synthetic organic chemistry, serving as key precursors for medicinal and pharmaceutical industries. The synthesis and applications of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) have been intensively investigated due to their broader synthetic applications and bioavailability. Their synthesis involves diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. This highlights the role of pyrimidine derivatives in facilitating the development of lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).

Mécanisme D'action

Target of Action

It’s worth noting that condensed pyrimidines, which this compound is a part of, are key structural fragments of antiviral agents .

Mode of Action

The compound undergoes a process known as the Dimroth rearrangement, which involves the isomerization of heterocycles. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .

Biochemical Pathways

The Dimroth rearrangement is a key process in the biochemical pathway of this compound. It is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Result of Action

The compound’s structural similarity to antiviral agents suggests potential antiviral activity .

Action Environment

The action, efficacy, and stability of Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate can be influenced by various environmental factors. For instance, the Dimroth rearrangement is affected by factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Propriétés

IUPAC Name |

ethyl 4-oxo-3H-pyrido[3,4-d]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-12-7-5-11-4-3-6(7)9(14)13-8/h3-5H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILMXDLNTUCWNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CN=C2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731478 |

Source

|

| Record name | Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | |

CAS RN |

869296-21-9 |

Source

|

| Record name | Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin](/img/structure/B1141834.png)

![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)

![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)